Cas no 1807231-12-4 (5-Bromomethyl-2-cyano-3-ethylphenylacetic acid)

5-Bromomethyl-2-cyano-3-ethylphenylacetic acid 化学的及び物理的性質
名前と識別子
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- 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid
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- インチ: 1S/C12H12BrNO2/c1-2-9-3-8(6-13)4-10(5-12(15)16)11(9)7-14/h3-4H,2,5-6H2,1H3,(H,15,16)
- InChIKey: YWXSFEMJOWBASF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(CC(=O)O)C(C#N)=C(C=1)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 61.1
5-Bromomethyl-2-cyano-3-ethylphenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000761-250mg |
5-Bromomethyl-2-cyano-3-ethylphenylacetic acid |
1807231-12-4 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010000761-500mg |
5-Bromomethyl-2-cyano-3-ethylphenylacetic acid |
1807231-12-4 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
Alichem | A010000761-1g |
5-Bromomethyl-2-cyano-3-ethylphenylacetic acid |
1807231-12-4 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
5-Bromomethyl-2-cyano-3-ethylphenylacetic acid 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
5-Bromomethyl-2-cyano-3-ethylphenylacetic acidに関する追加情報
Introduction to 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid (CAS No. 1807231-12-4)
5-Bromomethyl-2-cyano-3-ethylphenylacetic acid, identified by its CAS number 1807231-12-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of phenylacetic acids, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of functional groups such as a bromomethyl group, a cyano group, and an ethyl substituent makes this molecule particularly intriguing for synthetic chemists and medicinal researchers.
The bromomethyl group in the molecular structure of 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid serves as a versatile handle for further functionalization. This reactive site allows for the introduction of various pharmacophores, making the compound a valuable intermediate in the synthesis of more complex molecules. The cyano group, on the other hand, contributes to the electron-withdrawing nature of the molecule, which can influence its reactivity and binding properties. Additionally, the ethyl substituent at the 3-position of the phenyl ring adds another layer of complexity, potentially affecting both the electronic and steric properties of the compound.
In recent years, there has been growing interest in phenylacetic acid derivatives due to their demonstrated efficacy in various therapeutic areas. Research has shown that compounds containing this scaffold can exhibit inhibitory effects on multiple targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration. The specific arrangement of functional groups in 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid makes it a promising candidate for further exploration in these contexts.
One of the most compelling aspects of 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid is its potential as a building block for drug discovery. The bromomethyl group, in particular, offers a convenient entry point for introducing new functionalities through reactions such as nucleophilic substitution. This property has been exploited in the synthesis of various bioactive molecules, including kinase inhibitors and ligands for G protein-coupled receptors. The cyano group can also be further modified, for instance, through reduction to an amine or hydrolysis to a carboxylic acid, expanding the synthetic possibilities.
Recent studies have highlighted the importance of phenylacetic acid derivatives in addressing neurological disorders. For instance, certain analogs have shown promise in preclinical models as potential treatments for Alzheimer's disease and Parkinson's disease. The structural features of 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid, including its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, make it a compelling candidate for further investigation in this area. Moreover, its compatibility with modern synthetic methodologies enhances its utility as a research tool.
The synthesis of 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include bromination of an appropriate precursor, followed by cyanation and subsequent ethylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups with precision. The development of efficient synthetic routes is crucial for enabling large-scale production and facilitating further chemical modifications.
In addition to its pharmaceutical applications, 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid has potential uses in materials science and agrochemical research. Its unique structural features make it a suitable candidate for designing novel polymers or specialty chemicals with tailored properties. Furthermore, derivatives of this compound could serve as intermediates in the synthesis of agrochemicals that target specific enzymatic pathways in pests or plants.
The future prospects for 5-Bromomethyl-2-cyano-3-ethylphenylacetic acid are promising, given its versatility and potential applications across multiple domains. As research continues to uncover new biological activities and synthetic strategies, this compound is likely to play an increasingly important role in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its therapeutic potential.
In conclusion,5-Bromomethyl-2-cyano-3-ethylphenylacetic acid (CAS No. 1807231-12-4) is a multifunctional compound with significant implications for drug discovery and chemical synthesis. Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic interventions across various diseases. As our understanding of its properties grows,so too will its applications,solidifying its place as a key intermediate in modern chemical research.
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